1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione
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Description
1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H20N2O7S and its molecular weight is 396.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.
Mode of Action
The compound binds to RORγt, showing excellent potency . It also has activity against thePregnane X Receptor (PXR) , which is involved in the detoxification and clearance of foreign toxic substances from the body.
Biochemical Pathways
Upon binding to RORγt, the compound can modulate the transcriptional activity of genes regulated by this receptor . The exact downstream effects depend on the specific genes being regulated, but they could include changes in immune responses and inflammation. The compound’s activity against PXR could lead to upregulation of proteins involved in detoxification and clearance of foreign substances .
Pharmacokinetics
The compound’s interaction with pxr suggests it might influence the metabolism and clearance of other substances
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in an immune response, modulation of RORγt activity could lead to changes in the behavior of immune cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances that also bind to RORγt or PXR could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could influence the compound’s stability and activity.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-25-13-2-4-14(5-3-13)27(23,24)18-10-8-12(9-11-18)17(22)26-19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLFPMVAQRSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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